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Overview
Preparation Methods
The synthesis of 4-hydroxy-N-methyl-N-cyclopentyltryptamine involves several steps. One common synthetic route includes the reaction of indole derivatives with cyclopentylmethylamine under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.
Chemical Reactions Analysis
4-hydroxy-N-methyl-N-cyclopentyltryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the indole ring or the amine group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-hydroxy-N-methyl-N-cyclopentyltryptamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tryptamine derivatives.
Biology: The compound is studied for its effects on serotonin receptors and its potential role in neurotransmission.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a serotonergic agent.
Industry: It may be used in the development of new pharmaceuticals or as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-hydroxy-N-methyl-N-cyclopentyltryptamine involves its interaction with serotonin receptors in the brain. It acts as an agonist at these receptors, modulating neurotransmission and potentially influencing mood, cognition, and perception . The molecular targets include various subtypes of serotonin receptors, and the pathways involved may include downstream signaling cascades that affect neuronal activity.
Comparison with Similar Compounds
4-hydroxy-N-methyl-N-cyclopentyltryptamine can be compared with other tryptamine derivatives such as:
4-hydroxy-N,N-dimethyltryptamine (Psilocin): Known for its psychoactive properties.
4-hydroxy-N,N-diisopropyltryptamine: Another tryptamine derivative with similar serotonergic effects.
4-hydroxy-N-methyl-N-isopropyltryptamine: Differing in the alkyl group attached to the nitrogen atom.
The uniqueness of 4-hydroxy-N-methyl-N-cyclopentyltryptamine lies in its specific cyclopentyl group, which may confer distinct pharmacological properties compared to other tryptamines .
Properties
CAS No. |
77872-48-1 |
---|---|
Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
3-[2-[cyclopentyl(methyl)amino]ethyl]-1H-indol-4-ol |
InChI |
InChI=1S/C16H22N2O/c1-18(13-5-2-3-6-13)10-9-12-11-17-14-7-4-8-15(19)16(12)14/h4,7-8,11,13,17,19H,2-3,5-6,9-10H2,1H3 |
InChI Key |
QTXSMWNGMGYWTA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CNC2=C1C(=CC=C2)O)C3CCCC3 |
Origin of Product |
United States |
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